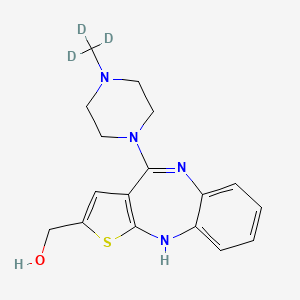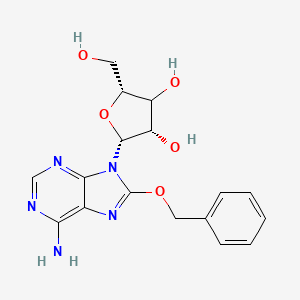
Urease-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urease-IN-5 is a potent inhibitor of the enzyme urease, which plays a critical role in the hydrolysis of urea into ammonia and carbon dioxide. Urease is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease is significant in medical and agricultural fields due to its involvement in pathogenicity and soil nitrogen cycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urease-IN-5 typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Urease-IN-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Urease-IN-5 has diverse applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigates the role of urease in microbial pathogenicity and plant physiology.
Medicine: Potential therapeutic agent for treating infections caused by urease-producing bacteria.
Industry: Applied in agriculture to manage soil nitrogen levels and reduce ammonia volatilization.
Mechanism of Action
Urease-IN-5 exerts its effects by binding to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea. This binding involves coordination with the nickel ions in the active site, disrupting the enzyme’s function. The inhibition of urease leads to a decrease in ammonia production, which is beneficial in both medical and agricultural contexts .
Comparison with Similar Compounds
Acetohydroxamic Acid: Another urease inhibitor used clinically but with different binding mechanisms.
Fluoroquinolones: Broad-spectrum antibiotics that also inhibit bacterial urease.
Uniqueness of Urease-IN-5: this compound is unique due to its high specificity and potency in inhibiting urease. Unlike other inhibitors, it has a lower risk of side effects and can be used in various applications without significant toxicity .
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-benzyl-2-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-9-18-15(20)13(22-16(18)21)10-14(19)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19) |
InChI Key |
XHNDFOUMYFSXKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(SC1=O)CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)


![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)

![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)

![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)
